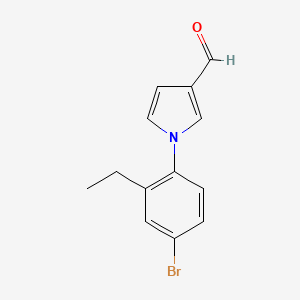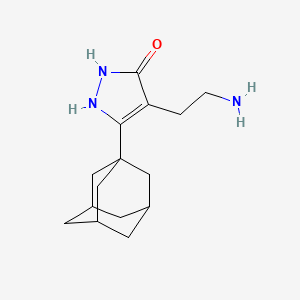
5-(1-Adamantyl)-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of adamantyl-substituted pyrazolones involves the reaction of ethyl 3-(1-adamantyl)-3-oxopropanoate with various hydrazine derivatives and hydroxylamine hydrochloride. This process leads to the formation of 1-substituted 3-(1-adamantyl)-4,5-dihydro-1H-pyrazol-5-ones and 3-(1-adamantyl)-4,5-dihydroisoxazol-5-one. Further chemical transformations include nitrosation with sodium nitrite in acetic acid, which yields 4-hydroxyimino derivatives. Additionally, condensation reactions with aromatic and heterocyclic aldehydes result in products at position 4 of the heteroring .
Molecular Structure Analysis
The molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles have been explored using solid-state NMR spectroscopy and X-ray crystallography. The presence of the 1-adamantyl group influences the structure and proton transfer dynamics of these compounds. For example, compound 2 forms a long chain of hydrogen-bonded molecules without proton transfer, while compound 3 may exhibit proton transfer despite being a 'catemer'. The quasi-spherical shape of the 1-adamantyl substituent and its solid-state plasticity are thought to lower the activation energies for proton transfer in compounds 4 and 5. The crystal structure of compound 2 has been determined, showing chains of hydrogen-bonded molecules with a 1:1 ratio of tautomers .
Chemical Reactions Analysis
The chemical reactivity of adamantyl-substituted pyrazolones includes nitrosation and condensation reactions. Nitrosation with sodium nitrite leads to 4-hydroxyimino derivatives, while condensation with aldehydes forms products at the 4-position of the heterocyclic ring. These reactions expand the chemical diversity of the adamantyl-substituted pyrazolones and may influence their physical properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, a related pyrazolone derivative, have been characterized by X-ray diffraction. The crystal structure reveals intermolecular hydrogen bonding between NH2 and C=O groups, forming a network with adjacent molecules. The compound crystallizes in the P21/a space group with specific lattice parameters, indicating the presence of a predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications .
Scientific Research Applications
Molecular Structure and Dynamics
The molecular structure and dynamics of compounds similar to 5-(1-Adamantyl)-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one have been extensively studied. For instance, Claramunt et al. (2000) and Claramunt et al. (1997) have explored the molecular structures of 3(5)-(1-adamantyl)pyrazoles, revealing insights into their synthesis and tautomeric forms, as well as their dynamics and hydrogen bonding in the solid state and in solution (Claramunt, López, García, Pierrot, Giorgi, & Elguero, 2000) (Claramunt, María, Forfar, Aguilar‐Parrilla, Minguet-Bonvehí, Klein, Limbach, Foces-Foces, Llamas-Saiz, & Elguero, 1997).
Synthesis of Heterocycles
Makarova, Zemtsova, and Moiseev (2001) explored the synthesis of various heterocycles, including 5-(1-adamantyl)pyrazoles, from the sodium salts of related compounds (Makarova, Zemtsova, & Moiseev, 2001). This highlights the compound's utility in creating diverse heterocyclic structures.
Flexible Synthesis and Ligand Applications
Grotjahn et al. (2002) have developed syntheses for pyrazoles with functionalized side chains, where the presence of adamantyl groups, like in 5-(1-Adamantyl)pyrazoles, plays a crucial role in creating ligands for potential applications in hydrogen bonding and coordination chemistry (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Chemical Transformations
Research by Bormasheva, Kon’kov, and Moiseev (2010) includes the synthesis of adamantyl-substituted pyrazolones and their reactions leading to various derivatives. This work shows the versatility of such compounds in chemical transformations (Bormasheva, Kon’kov, & Moiseev, 2010).
Adamantylation of Pyrazoles
Gavrilov et al. (2001) investigated the adamantylation of pyrazoles, demonstrating how the adamantyl group can be introduced into pyrazole structures, which is relevant to understanding the synthesis pathways of compounds like 5-(1-Adamantyl)pyrazoles (Gavrilov, Golod, Kachala, & Ugrak, 2001).
Crystal Geometry and NMR Spectroscopy
The crystal geometry and NMR spectroscopy of 1-(1-adamantyl)pyrazoles have been studied by Cabildo et al. (1985), providing essential insights into the conformation and interactions of adamantyl groups in pyrazole rings (Cabildo, Claramunt, Sanz, Foces-Foces, Cano, Catalán, & Elguero, 1985).
Safety And Hazards
The safety and hazards of this compound are not directly available. However, related compounds such as [1-[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-3-nitrooxypropan-2-yl] nitrate2 and [3-[3-(2-Aminoethyl)-5,7-dimethyl-1-adamantyl]-1-nitrooxypentan-2-yl] nitrate3 have been mentioned in the literature.
Future Directions
The future directions of this compound are not directly available. However, related compounds such as [1-[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-3-nitrooxypropan-2-yl] nitrate2 and [3-[3-(2-Aminoethyl)-5,7-dimethyl-1-adamantyl]-1-nitrooxypentan-2-yl] nitrate3 have been mentioned in the literature.
properties
IUPAC Name |
5-(1-adamantyl)-4-(2-aminoethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-2-1-12-13(17-18-14(12)19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,1-8,16H2,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQYJWORWKYFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C(=O)NN4)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)


![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)

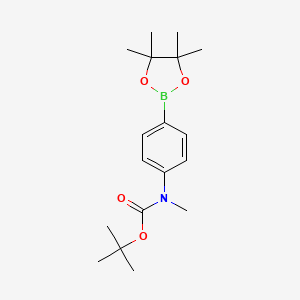
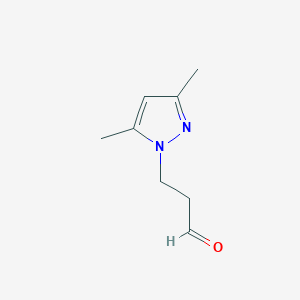
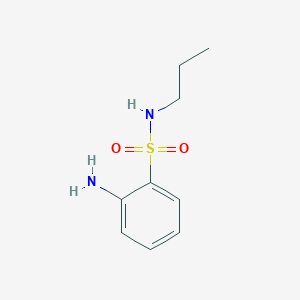


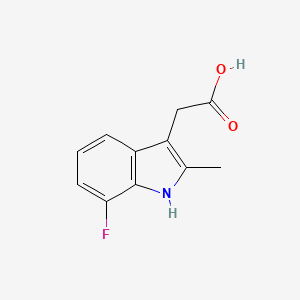
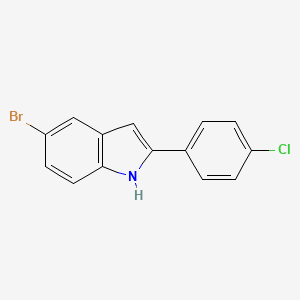
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
